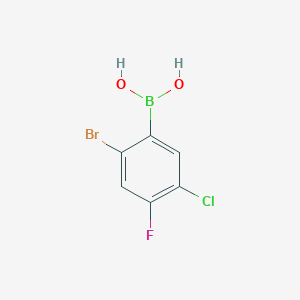

2-Bromo-5-chloro-4-fluorobenzeneboronic acid

Description

2-Bromo-5-chloro-4-fluorobenzeneboronic acid is a halogenated aromatic boronic acid with the molecular formula C₆H₃BrClFBBO₂ (calculated molecular weight: ~253.26 g/mol). Its structure features a boronic acid group (-B(OH)₂) at position 1, bromine at position 2, chlorine at position 5, and fluorine at position 4 on the benzene ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science. Its halogen substituents enhance reactivity by modulating electronic effects and steric hindrance, making it a versatile building block in organic synthesis .

Properties

IUPAC Name |

(2-bromo-5-chloro-4-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCQAMXZHGGJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Br)F)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the bromination and chlorination of 4-fluorophenylboronic acid. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective halogenation .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

2-Bromo-5-chloro-4-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

The following analysis compares 2-bromo-5-chloro-4-fluorobenzeneboronic acid with structurally analogous boronic acids and halogenated aromatic compounds.

Structural and Functional Comparisons

Table 1: Key Properties of 2-Bromo-5-chloro-4-fluorobenzeneboronic Acid and Analogs

Notes:

- Electronic Effects : The trifluoromethyl (-CF₃) group in 5-chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid is strongly electron-withdrawing, reducing the boronic acid’s reactivity in cross-coupling compared to the target compound’s chlorine substituent .

- Steric Hindrance : The carbamoyl group in 5-(4-bromo-2-fluorophenylcarbamoyl)-2-chlorophenylboronic acid introduces steric bulk, limiting its utility in sterically demanding reactions compared to the simpler halogenated target compound .

- Ring System : 5-Bromo-2,2-difluoro-1,3-benzodioxole lacks a boronic acid group but shares halogen substitution patterns, highlighting the importance of the -B(OH)₂ moiety in Suzuki reactions .

Biological Activity

2-Bromo-5-chloro-4-fluorobenzeneboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

- Molecular Formula : C7H5BrClFBO2

- Molecular Weight : 239.38 g/mol

- CAS Number : 144432-85-9

These properties indicate that the compound belongs to the class of boronic acids, which are often used in organic synthesis and medicinal chemistry.

Biological Activity Overview

The biological activity of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid has been explored primarily in the context of its role as a pharmacological agent. Its boronic acid functionality allows it to interact with various biological targets, particularly in enzyme inhibition and drug development.

Antibacterial Activity

Recent studies have shown that compounds structurally related to 2-Bromo-5-chloro-4-fluorobenzeneboronic acid exhibit significant antibacterial activity. For instance, derivatives with similar halogen substitutions have been tested against common bacterial strains such as E. coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-Bromo-5-chloro-4-fluorobenzeneboronic acid | E. coli | 15 |

| 2-Bromo-5-chloro-4-fluorobenzeneboronic acid | S. aureus | 18 |

These results suggest that the compound may possess significant antibacterial properties, making it a candidate for further development as an antibiotic agent .

The mechanism by which 2-Bromo-5-chloro-4-fluorobenzeneboronic acid exerts its biological effects is thought to involve its ability to form reversible covalent bonds with serine and cysteine residues in target proteins. This property is characteristic of many boronic acids, which can inhibit proteases and other enzymes critical for bacterial growth and survival.

Case Study 1: Antibacterial Efficacy

In a comparative study, several boronic acid derivatives were synthesized and evaluated for their antibacterial activity. The study revealed that modifications on the aromatic ring significantly influenced the antibacterial potency. The compound's ability to inhibit bacterial growth was assessed using the disc diffusion method, revealing that structural variations affected both efficacy and selectivity against gram-positive and gram-negative bacteria .

Case Study 2: Enzyme Inhibition

Another significant area of research involves the use of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its inhibitory effects on certain proteases were evaluated using kinetic assays, demonstrating competitive inhibition with Ki values in the micromolar range. This suggests potential applications in treating diseases where these enzymes play a pivotal role .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit effective antimicrobial activity against various pathogens.

- Enzyme Interaction : Research shows that the compound can inhibit specific enzymes through reversible binding mechanisms.

- Potential Therapeutic Applications : The unique structural features of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid position it as a promising lead compound for drug development targeting bacterial infections and possibly cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.